molecular formula C12H16N4O6 B10906374 ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate

ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate

Cat. No.: B10906374
M. Wt: 312.28 g/mol
InChI Key: ICDFCSWWOGZDSF-UHFFFAOYSA-N
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Description

Ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate is a complex organic compound that features a morpholine ring, a nitro group, and a pyrazole ring

Preparation Methods

The synthesis of ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the morpholine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate can be compared with other similar compounds, such as:

    Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate: This compound also features a morpholine ring but has different functional groups and applications.

    2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Another compound with a morpholine ring, used in different research contexts

Properties

Molecular Formula

C12H16N4O6

Molecular Weight

312.28 g/mol

IUPAC Name

ethyl 2-[3-(morpholine-4-carbonyl)-4-nitropyrazol-1-yl]acetate

InChI

InChI=1S/C12H16N4O6/c1-2-22-10(17)8-15-7-9(16(19)20)11(13-15)12(18)14-3-5-21-6-4-14/h7H,2-6,8H2,1H3

InChI Key

ICDFCSWWOGZDSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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